Dimolybdenum tetrakis(trifluoroacetate)
Description
Properties
CAS No. |
36608-07-8 |
|---|---|
Molecular Formula |
C8H4F12Mo2O8 |
Molecular Weight |
648.0 g/mol |
InChI |
InChI=1S/4C2HF3O2.2Mo/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);; |
InChI Key |
FAMFOTUVEABHMD-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Mo]#[Mo] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Parameters
The reaction is conducted under reflux in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the molybdenum centers. Toluene is typically employed as the solvent due to its high boiling point (110°C) and compatibility with acidic conditions. The general procedure involves:
- Dissolving Mo(CO)₆ in anhydrous toluene.
- Adding CF₃COOH dropwise to the solution.
- Refluxing for 12–24 hours until gas evolution (CO) ceases.
- Cooling the mixture to room temperature and filtering the precipitate.
The crude product is often contaminated with unreacted starting materials or by-products, necessitating purification via recrystallization from polar aprotic solvents like acetonitrile or dichloromethane.
Mechanistic Insights
The reaction proceeds through the sequential displacement of CO ligands by trifluoroacetate anions. The strong π-accepting nature of CO ligands in Mo(CO)₆ facilitates their replacement by the more nucleophilic CF₃COO⁻. The formation of the Mo–Mo quadruple bond is stabilized by the bridging trifluoroacetate ligands, which adopt a paddlewheel arrangement around the dimolybdenum core.
Purification Methodologies
Recrystallization Techniques
Recrystallization is critical for obtaining high-purity Mo₂(O₂CCF₃)₄. The compound is sparingly soluble in non-polar solvents but dissolves readily in coordinating solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Slow evaporation of these solvents yields single crystals suitable for X-ray diffraction (XRD).
Solvent Selection
| Solvent | Solubility | Crystal Quality | Purity (%) |
|---|---|---|---|
| Acetonitrile | Moderate | Needles | ≥95 |
| DCM | High | Prisms | ≥98 |
| THF | High | Plates | ≥97 |
Spectroscopic and Crystallographic Characterization
Infrared Spectroscopy
Key IR bands confirm the presence of trifluoroacetate ligands and the Mo–Mo bond:
X-ray Diffraction
Single-crystal XRD reveals a Mo–Mo bond length of 2.11 Å , consistent with a quadruple bond. Each molybdenum atom is coordinated by four oxygen atoms from bridging trifluoroacetate ligands in a distorted tetrahedral geometry.
Alternative Synthetic Routes
Ligand Substitution Reactions
While less common, Mo₂(O₂CCF₃)₄ can be synthesized via ligand exchange from other dimolybdenum carboxylates. For example, reacting Mo₂(O₂CCH₃)₄ with excess CF₃COOH in refluxing toluene replaces acetate ligands with trifluoroacetate. However, this method is less efficient due to competing hydrolysis and lower yields (~70%).
Challenges in Synthesis
Oxidative Degradation
The Mo–Mo bond is sensitive to oxygen and moisture, leading to oxidation products like MoO₃ or molybdenum oxyfluorides. Strict anaerobic conditions and dried solvents are essential to prevent decomposition.
Hygroscopicity
Trifluoroacetate ligands make the compound hygroscopic, necessitating storage in desiccators or under inert gas.
Chemical Reactions Analysis
Types of Reactions: Dimolybdenum tetrakis(trifluoroacetate) undergoes various chemical reactions, including:
Ligand Exchange: This compound can participate in ligand exchange reactions, where the trifluoroacetate ligands are replaced by other ligands such as acetonitrile.
Oxidation and Reduction: The molybdenum centers in the compound can undergo oxidation and reduction reactions, altering the oxidation state of the metal atoms.
Common Reagents and Conditions:
Ligand Exchange: Acetonitrile is commonly used as a solvent in ligand exchange reactions.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired reaction outcome.
Major Products:
Scientific Research Applications
Dimolybdenum tetrakis(trifluoroacetate) has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimolybdenum tetrakis(trifluoroacetate) involves its ability to form stable complexes with various ligands. The metal-metal bond between the molybdenum atoms plays a crucial role in its reactivity. The compound can interact with different molecular targets, depending on the ligands attached and the reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Dimolybdenum Carboxylates
Solvent Compatibility and Stability
Key Findings :
- Mo2 and Mo3 exhibit broader solubility, enabling use in common spectroscopic solvents. However, chloroform destabilizes their ECD bands over time .
Spectral Characteristics and CE Intensity
Key Findings :
- Mo3 outperforms Mo2 for α-hydroxy acids and α-amino acids, offering a practical alternative to Mo1 despite lower intensity .
Applicability to Different Ligand Classes
Q & A
Q. How can dimolybdenum tetrakis(trifluoroacetate) complexes be utilized to determine the absolute configuration (AC) of chiral ligands via electronic circular dichroism (ECD)?
Methodological Answer:
- Prepare a solution of the chiral ligand (e.g., vic-diols, α-amino acids) with dimolybdenum tetrakis(trifluoroacetate) in a solvent like DMSO, acetonitrile, or ethanol.
- Record ECD spectra in the 250–400 nm range. Apply the empirical helicity rule: A positive CE at ~300 nm correlates with a positive OH–C–C–OH torsion angle in the ligand. For vic-diamines or amino alcohols, use the hexadecant rule or torsional angle correlations (e.g., N–C–C–O) .
- Validate results by comparing experimental ECD spectra with DFT-calculated spectra to confirm the dominant complex structure (bridging vs. chelating mode) .
Q. What experimental parameters (time, concentration) are critical for ensuring reliable ECD data with dimolybdenum tetrakis(trifluoroacetate) complexes?
Methodological Answer:
- Optimize ligand-to-metal molar ratios (typically 1:1 to 4:1) to avoid saturation effects.
- Monitor ECD intensity over time (e.g., hourly for 24 hours). For vic-diamines, measure spectra 1 hour post-dissolution to account for initial equilibration .
- Use UV-Vis spectroscopy to confirm complex stability and rule out aggregation or decomposition .
Q. How does the solubility of dimolybdenum tetrakis(trifluoroacetate) compare to other dimolybdenum carboxylates (e.g., acetate, pivalate)?
Methodological Answer:
- Dimolybdenum tetrakis(trifluoroacetate) exhibits higher solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) compared to acetate analogs (Mo1), which are limited to DMSO/pyridine.
- Solubility enhancements enable broader ligand compatibility (e.g., γ-diamines, hydrophobic amino acids) and reduce solvent interference in ECD measurements .
Advanced Research Questions
Q. How can computational methods resolve ambiguities in ECD-based AC assignments for flexible ligands complexed with dimolybdenum tetrakis(trifluoroacetate)?
Methodological Answer:
- Perform conformational sampling (e.g., molecular dynamics) to identify low-energy ligand conformers.
- Calculate ECD spectra for each conformer using time-dependent DFT (TD-DFT) with a hybrid functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
- Compare computed spectra with experimental data to identify the dominant conformer and binding mode (e.g., semi-dissociated vs. fully chelated) .
Q. What factors contribute to contradictory ECD intensity patterns between dimolybdenum tetrakis(trifluoroacetate) and other carboxylates (e.g., acetate, isovalerate)?
Methodological Answer:
- Steric effects: Bulky trifluoroacetate groups reduce ligand accessibility, weakening CE intensity for rigid ligands (e.g., α-amino acids) compared to smaller carboxylates like acetate .
- Electronic effects: Electron-withdrawing trifluoromethyl groups alter metal-ligand charge transfer transitions, shifting CE wavelengths by 10–20 nm .
- Validate hypotheses via solvent-dependent UV-Vis titrations and X-ray absorption spectroscopy .
Q. How can researchers distinguish between bridging and chelating binding modes in dimolybdenum tetrakis(trifluoroacetate)-ligand complexes?
Methodological Answer:
- Bridging mode: Observed for α-hydroxy acids and β-amino alcohols, characterized by a single intense CE at ~340 nm. Confirmed via X-ray crystallography or EXAFS .
- Chelating mode: Dominates with γ-diamines or flexible ligands, producing split CEs at ~300 nm and ~370 nm. Use NMR titration (e.g., -ligand signal broadening) to detect rapid ligand exchange .
Data Contradiction Analysis
Q. How to address discrepancies between ECD-based AC assignments and single-crystal X-ray results for dimolybdenum complexes?
Methodological Answer:
- Scenario: Discrepancies may arise if the solution-phase dominant complex differs from the crystallized structure.
- Resolution: Conduct variable-temperature ECD to assess conformational flexibility. Use small-angle X-ray scattering (SAXS) to compare solution and solid-state structures .
Comparative Methodological Table
| Parameter | Dimolybdenum Tetrakis(trifluoroacetate) | Dimolybdenum Tetrakis(acetate) |
|---|---|---|
| Solvent Compatibility | Broad (DMSO, acetonitrile, ethanol) | Limited (DMSO, pyridine) |
| Ligand Flexibility | Suitable for rigid ligands (e.g., vic-diols) | Prefers flexible ligands (e.g., α-amino acids) |
| ECD Intensity | Lower intensity for bulky ligands | Higher intensity due to smaller size |
| Computational Validation | Requires multi-conformer DFT modeling | Single-conformer DFT sufficient |
| Data synthesized from . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
